molecular formula C20H22N2O6S B1455920 N-Deacetyl apremilast CAS No. 635705-72-5

N-Deacetyl apremilast

Cat. No.: B1455920
CAS No.: 635705-72-5
M. Wt: 418.5 g/mol
InChI Key: BHJUWEUNUCJYER-OAHLLOKOSA-N
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Description

N-Deacetyl Apremilast (CAS 253168-83-1) is a major metabolite of the active pharmaceutical ingredient Apremilast, which is an orally available, targeted phosphodiesterase 4 (PDE4) inhibitor . As a metabolite, this compound is generated in vivo through the cytochrome P450-mediated metabolism of the parent drug, with N-deacetylation being one of several identified metabolic pathways . This compound is a critical reference standard in pharmaceutical research, particularly in metabolic profiling, pharmacokinetic studies, and the analytical quantification of Apremilast and its breakdown products . While the parent drug, Apremilast, exerts its therapeutic effects by selectively inhibiting PDE4, leading to elevated intracellular cyclic AMP (cAMP) levels and subsequent modulation of a network of pro-inflammatory and anti-inflammatory mediators , it is noted that the metabolites of Apremilast, including this compound, are substantially less active (>50-fold) in their anti-PDE4 activity . Therefore, it is unlikely that this metabolite contributes appreciably to the pharmacological activity of Apremilast therapy . The primary research utility of this compound lies in its role as a biomarker for drug exposure and as a vital component in ensuring the accuracy and reliability of bioanalytical methods during drug development processes. This product is intended for research purposes only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-4-28-17-10-12(8-9-16(17)27-2)15(11-29(3,25)26)22-19(23)13-6-5-7-14(21)18(13)20(22)24/h5-10,15H,4,11,21H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJUWEUNUCJYER-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635705-72-5
Record name N-Deacetyl apremilast
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635705725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DEACETYL APREMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU766G6PHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways Leading to N Deacetyl Apremilast Formation

Apremilast (B1683926) undergoes extensive metabolism in the body, with pathways including oxidation, conjugation, and hydrolysis. tga.gov.aueuropa.euamgen.co.kr The formation of N-deacetyl apremilast (identified in research as metabolite M7) is a result of these biotransformation processes, specifically deacetylation. researchgate.netnih.gov While O-demethylation followed by glucuronidation is the predominant metabolic route for apremilast, deacetylation represents a defined, albeit minor, pathway. nih.govnih.gov

The transformation of apremilast involves both cytochrome P450 (CYP) enzyme-mediated and non-CYP-mediated processes. tga.gov.aueuropa.eudovepress.com The formation of this compound falls into the latter category. researchgate.netdovepress.comtandfonline.com Metabolic clearance is the main route of elimination for apremilast, with non-enzymatic hydrolysis and N-deacetylation being key non-CYP mediated pathways. researchgate.netnih.govtandfonline.com While oxidative metabolism of apremilast is primarily handled by the CYP3A4 enzyme, with smaller contributions from CYP1A2 and CYP2A6, the deacetylation process operates independently of this system. tga.gov.aueuropa.eudovepress.com

Quantitative Contribution of this compound within the Metabolite Profile

Following administration, apremilast is extensively metabolized, with the unchanged parent drug accounting for less than 7% of the total radioactivity excreted in urine and feces. nih.govnih.gov The metabolite profile is dominated by other compounds, with this compound being a minor component. nih.govfda.gov

Studies using radiolabeled apremilast have quantified the presence of its metabolites in various biological matrices. In human plasma, this compound (M7) is a minor circulating metabolite. Unchanged apremilast and the major metabolite, O-desmethyl apremilast glucuronide (M12), account for approximately 45% and 39% of the circulating radioactivity, respectively. nih.govnih.govresearchgate.net In contrast, this compound represents a much smaller fraction.

The table below summarizes the relative abundance of this compound (M7) compared to the parent drug and the major metabolite in pooled human plasma.

ComponentIdentifier% of Total Radioactivity AUC in Plasma (0-168h)
ApremilastParent44.6%
O-desmethyl apremilast glucuronideM1238.5%
This compound M7 2.1%
Data sourced from a human mass balance study following a single oral 20-mg dose of [¹⁴C]apremilast. nih.gov

The elimination of apremilast and its metabolites occurs primarily through urine and feces. A mass balance study showed that after a single oral dose of radiolabeled apremilast, approximately 58% of the radioactivity was recovered in urine and 39% in feces. tga.gov.aunih.govnih.gov Unchanged apremilast accounts for only a small fraction of this, representing about 3% in urine and 7% in feces. tga.gov.aueuropa.eu

This compound constitutes a very small portion of the excreted dose. The vast majority of the excreted radioactivity corresponds to other metabolites, with O-desmethyl apremilast glucuronide (M12) being the most abundant in urine (34% of the dose). nih.govnih.gov

The table below details the excretion of this compound (M7) as a percentage of the administered dose in urine and feces.

Excretion MatrixComponentIdentifier% of Administered Dose
Urine (0-96h)This compound M7 <2%
Feces (0-192h)This compound M7 <2%
Data sourced from a human mass balance study following a single oral 20-mg dose of [¹⁴C]apremilast. nih.gov

Preclinical Pharmacological Characterization of N Deacetyl Apremilast

In Vitro Investigations of Biological Activity

N-Deacetyl apremilast (B1683926) (also referred to as M7) has been evaluated for its ability to inhibit PDE4, the primary enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) in inflammatory cells. wikipedia.orgdermnetnz.org In vitro enzymatic assays using PDE4 isolated from U937 human monocytic cells have demonstrated that N-Deacetyl apremilast is a potent inhibitor of the enzyme. nih.gov Its inhibitory activity is a key component of its pharmacological profile. The half-maximal inhibitory concentration (IC50) value quantifies this potency. nih.gov

CompoundPDE4 IC50 (μM)
This compound0.16

The inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory mediators. tga.gov.au A key indicator of the anti-inflammatory activity of PDE4 inhibitors is their ability to suppress the production of tumor necrosis factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine. nih.govnih.gov The activity of this compound was assessed by measuring its ability to inhibit TNF-α production from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (hPBMCs). nih.gov The IC50 value from these cellular assays indicates potent anti-inflammatory activity. nih.gov

CompoundTNF-α IC50 (μM)
This compound0.13

Comparative In Vitro Pharmacological Efficacy with Apremilast Parent Compound

When comparing the in vitro pharmacological efficacy of this compound to its parent compound, apremilast, studies show that the metabolite retains significant and comparable potency. nih.gov An FDA review noted that the N-deacetyl metabolite (M7) is considered pharmacologically active and potent. fda.gov

CompoundPDE4 IC50 (μM) nih.govTNF-α IC50 (μM) nih.gov
Apremilast0.0740.077
This compound0.160.13

Advanced Analytical Methodologies for N Deacetyl Apremilast

Chromatographic Separation Techniques for Metabolite Resolution

Chromatographic methods are essential for separating N-Deacetyl apremilast (B1683926) from the parent drug, apremilast, and other related metabolites. This separation is critical for accurate quantification and is typically achieved using high-performance liquid chromatography (HPLC) coupled with various detectors.

Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying apremilast and its metabolites, including N-Deacetyl apremilast. nih.gov In studies investigating the metabolic fate of apremilast, LC-MS/MS has been used to analyze plasma, urine, and fecal extracts. researchgate.net

One validated chiral LC-MS/MS method for plasma analysis utilized a Chiral AGP analytical column (150 × 4.0 mm, 5 μm). nih.gov The mass spectrometer, a Sciex API-4000 equipped with a Turbo IonSpray source, operated in the positive ion multiple reaction monitoring (MRM) mode. nih.gov This mode allows for highly specific detection by monitoring a specific precursor-to-product ion transition. For apremilast, the precursor→product ion pair was m/z 461.0→177.9. nih.gov While the specific transition for this compound was not detailed in this context, its identification was confirmed through mass spectrometry, which detected a [M+H]+ ion at m/z 419, corresponding to the N-deacetylated form. researchgate.net

Another HPLC method developed for detecting process-related impurities, including the deacetyl impurity, employed a YMC Pack ODS-A column (250 x 4.6 mm, 5m). ijsred.comdypvp.edu.in This method used a gradient elution with a mobile phase consisting of a buffer-acetonitrile mixture and was monitored by a UV detector at 230 nm. ijsred.comdypvp.edu.in In this system, the deacetyl impurity had a relative retention time (RRT) of 0.97 relative to apremilast. ijprajournal.com

Table 1: LC-MS/MS and HPLC Parameters for Apremilast and Metabolite Analysis
ParameterLC-MS/MS Method nih.govHPLC Method ijsred.comdypvp.edu.in
Analytical Column Chiral AGP (150 × 4.0 mm, 5 μm)YMC Pack ODS-A (250 x 4.6 mm, 5m)
Mobile Phase Not specifiedGradient of Buffer:Acetonitrile (B52724)
Detector Sciex API-4000 (Tandem MS)UV Detector (230 nm)
Ionization Mode Positive Ion (Turbo IonSpray)N/A
Monitored Ion Pair (Apremilast) m/z 461.0→177.9N/A
Relative Retention Time (Deacetyl Impurity) Not specified0.97

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster and more efficient separations compared to traditional HPLC. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly sensitive and selective method for determining apremilast and its metabolites. researchgate.netbioanalysis-zone.com

One UPLC-MS/MS method was developed for the determination of apremilast in rat plasma, specifically designed to avoid the formation of adduct ions by using electrospray ionization (ESI) in negative mode. bioanalysis-zone.com This assay utilized an Aquity BEH C18 column and a mobile phase of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) (85:15). bioanalysis-zone.com Another method, developed for analysis in beagle dog plasma, used a UPLC BEH Shield RP18 column (50 mm × 2.1 mm, 1.7 μm) with a gradient elution of 5 mM ammonium formate (B1220265) in water and methanol. researchgate.net

A method for quantifying apremilast in rabbit plasma employed a CORTECS C18 column (2.7 µm, 4.6 mm X 150 mm) with a mobile phase of 10mM Ammonium Acetate Buffer (pH 4.0), methanol, and acetonitrile (20:40:40, v/v/v). ijper.org The mass spectrometric detection for apremilast was set to monitor the transition m/z 461.5→257.1. ijper.org Such methods are capable of separating and quantifying multiple compounds, including metabolites like this compound, in a single run.

Table 2: UPLC-MS/MS Methodologies for Apremilast Analysis
ParameterMethod for Rat Plasma bioanalysis-zone.comMethod for Beagle Dog Plasma researchgate.netMethod for Rabbit Plasma ijper.org
Column Aquity BEH C18UPLC BEH Shield RP18 (50 mm × 2.1 mm, 1.7 μm)CORTECS C18 (2.7 µm, 4.6 mm X 150 mm)
Mobile Phase Acetonitrile:10 mM Ammonium Acetate (85:15)5 mM Ammonium Formate (Water/Methanol gradient)10mM Ammonium Acetate Buffer (pH 4.0):Methanol:Acetonitrile (20:40:40)
Flow Rate Not specifiedNot specified0.5 mL/min
Ionization Mode ESI-NegativeNot specifiedESI
Analysis Time Not specifiedNot specified4 minutes

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is crucial to remove interferences from biological matrices like plasma, urine, or fecal homogenates and to concentrate the analyte of interest. nih.govbioanalysis-zone.com For the analysis of this compound and other metabolites, common techniques include liquid-liquid extraction (LLE) and protein precipitation. nih.govresearchgate.net

In a human radiolabeled study, plasma samples were first stabilized with a citrate (B86180) buffer. nih.gov For the quantification of apremilast, a liquid-liquid extraction was performed on 50 μL of stabilized plasma using methyl tertiary butyl ether. nih.govtandfonline.com A similar LLE procedure with the same solvent was used to extract apremilast from beagle dog plasma and urine. researchgate.net For metabolite profiling, a protein precipitation step was used, where three volumes of acetonitrile were added to the sample, followed by centrifugation to separate the precipitated proteins from the supernatant containing the analytes. nih.gov

Another sample preparation method involves liquid-liquid extraction with ethyl acetate. bioanalysis-zone.com In some protocols, blood samples are collected in heparinized tubes, and plasma is harvested by centrifugation. nih.gov To ensure the stability of the analytes, plasma samples intended for metabolite profiling can be mixed with an equal volume of pH 1.5 Sorensen's citrate buffer containing an enzyme inhibitor like amastatin (B1665947) and stored at or below -20°C. nih.gov

Method Validation Protocols for Metabolite Quantification

Validation of analytical methods is required to ensure they are reliable, reproducible, and accurate for their intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH). ajpaonline.com Validation protocols for methods quantifying metabolites like this compound assess several key parameters. bioanalysis-zone.com

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, such as the parent drug, other metabolites, and matrix components. ajpaonline.com This is often demonstrated by comparing chromatograms of blank samples, samples spiked with the analyte, and samples from forced degradation studies. ijsred.comdypvp.edu.in

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. For an apremilast UPLC-MS/MS assay, linearity was established over a concentration range of 3.04 to 1000 ng/mL with a correlation coefficient (r²) of ≥0.995. bioanalysis-zone.com Another method showed linearity from 2–3000 ng/mL. researchgate.net

Accuracy: The accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a known amount of the impurity standard into the sample matrix at different concentrations (e.g., LOQ, 50%, 100%, and 150% of the specification limit). ajpaonline.com For a chiral LC/MS/MS assay for apremilast, the accuracy for quality control samples ranged from 87.5% to 106.7%. nih.govresearchgate.net

Precision: This parameter measures the degree of scatter between a series of measurements. It is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). ajpaonline.com

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. ajpaonline.com For one UPLC-MS/MS method, the LOQ for apremilast was 3.04 ng/mL. bioanalysis-zone.com


Synthetic Chemistry and Impurity Profiling of N Deacetyl Apremilast

Occurrence as a Process-Related Impurity in Apremilast (B1683926) Synthesis

N-Deacetyl apremilast, chemically known as (S)-4-Amino-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)isoindoline-1,3-dione, is a recognized process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient (API) apremilast. synthinkchemicals.compharmaffiliates.com Its formation is a critical consideration for controlling the quality and purity of the final apremilast drug substance.

The primary route for the formation of this compound occurs during the condensation reaction between 3-acetamidophthalic anhydride (B1165640) and (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulfonyl)eth-2-ylamine or its salt. google.com Research has indicated that the presence of certain solvents can influence the generation of this impurity. Specifically, the use of carboxylic acid solvents, such as acetic acid, in the reaction has been shown to promote the formation of the deacetylated impurity. google.com

To mitigate the presence of this impurity, process optimization studies have focused on solvent selection. It was discovered that conducting the synthesis in a non-carboxylic acid solvent, such as acetonitrile (B52724), significantly reduces or eliminates the formation of this compound. google.com This process modification allows for the direct production of apremilast with high chemical purity, often exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC), without requiring extensive purification steps. google.comgoogle.com Regulatory guidelines often require strict control over the levels of such impurities. In the case of apremilast, the content of this compound is typically limited to less than 0.5% w/w, with some processes achieving levels below 0.1% w/w. google.com

Controlled Synthesis of this compound for Reference Standards

The availability of pure this compound is essential for its use as a reference standard in analytical testing. synzeal.com These reference standards are crucial for the development, validation, and routine application of analytical methods designed to detect and quantify this specific impurity in batches of apremilast. synzeal.comsynzeal.com

Several chemical suppliers and research groups have established synthetic routes for the controlled production of this compound. One documented method involves the deliberate treatment of apremilast with an acid to facilitate the removal of the acetyl group, yielding the N-deacetylated compound. google.com This process typically requires a reaction time of about 10 to 20 hours. google.com

Furthermore, specialized chemistry groups, such as those at Celgene, have synthesized this compound (designated as CC-10055) for research and quality control purposes. researchgate.netnih.govpubcompare.ai The synthesized reference material is thoroughly characterized to confirm its identity and purity, ensuring its suitability for use in quantitative analysis. cleanchemlab.com This standard is indispensable for quality control (QC) applications in the pharmaceutical industry, including for Abbreviated New Drug Application (ANDA) submissions. synzeal.comsynzeal.com

Compound Information: this compound
IUPAC Name 4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione veeprho.com
CAS Number 635705-72-5 synthinkchemicals.com
Molecular Formula C20H22N2O6S synthinkchemicals.comveeprho.com
Molecular Weight 418.46 g/mol synthinkchemicals.com
Appearance Off-White to Yellow Solid pharmaffiliates.com

Methodologies for Impurity Detection and Purity Assessment

A variety of sophisticated analytical methodologies are employed to detect, identify, and quantify this compound, ensuring the purity of the apremilast API. High-Performance Liquid Chromatography (HPLC) stands out as the predominant technique for this purpose. ijsred.comrsc.org

A stability-indicating HPLC method has been developed and validated for the quantification of apremilast and its process-related impurities, including this compound. ijsred.com One such method utilizes a YMC Pack ODS-A (250 x 4.6 mm; 5µm) column with a gradient elution system. The mobile phase consists of a buffer and acetonitrile mixture, and detection is carried out using a UV detector set at 230 nm. ijsred.com The performance of these methods is validated according to International Council for Harmonisation (ICH) guidelines for specificity, precision, sensitivity, and robustness. ijsred.com

The use of this compound as a reference marker is a cornerstone of these analytical procedures. google.com By comparing the retention time of a peak in the apremilast sample chromatogram to that of the known this compound reference standard under identical chromatographic conditions, its presence can be qualitatively confirmed. google.com For quantitative analysis, the concentration of the impurity is determined by comparing its peak area to that of the reference standard of a known concentration.

For the definitive structural confirmation of impurities, a combination of techniques is used. These include Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org These methods provide detailed structural information, confirming the identity of this compound and distinguishing it from other potential impurities. rsc.orgajpaonline.com

Example HPLC Method Parameters
Column YMC Pack ODS-A; 250 x 4.6 mm; 5m ijsred.com
Mobile Phase A Buffer and acetonitrile (85:15 v/v) ijsred.com
Mobile Phase B Buffer, acetonitrile, and formic acid (30:70:0.025 v/v/v) ijsred.com
Detector UV at 230 nm ijsred.com
Column Temperature 25 °C ijsred.com
Runtime 55 minutes ijsred.com

Q & A

What is the pharmacological activity of N-deacetyl apremilast compared to apremilast, and how does this inform experimental design for PDE4 inhibition studies?

Basic Research Focus
this compound (NDA) is a primary metabolite of apremilast with distinct inhibitory effects on PDE4 and TNF-α. While apremilast exhibits IC50 values of 0.074 μM (PDE4) and 0.077 μM (TNF-α), NDA shows slightly reduced potency (IC50: 0.16 μM for PDE4, 0.13 μM for TNF-α) . Researchers designing PDE4 inhibition assays should account for metabolite contributions in pharmacokinetic/pharmacodynamic (PK/PD) models, especially in chronic dosing studies. Methodologically, parallel evaluations of parent drug and metabolites using in vitro enzyme inhibition assays (e.g., cAMP modulation) are critical to avoid underestimating systemic activity .

How can researchers optimize analytical methods for quantifying this compound in biological matrices?

Advanced Research Focus
A Box-Behnken design (BBD) with response surface methodology is recommended for method optimization. For example, in RP-HPLC-PDA, critical factors include methanol composition (70% v/v), aqueous phase pH (3.5 adjusted with ortho-phosphoric acid), and flow rate (1 mL/min), achieving a retention time of 5.15 min for apremilast . Researchers should validate metabolite stability under these conditions and employ mass spectrometry (LC-MS/MS) for enhanced specificity in complex samples. Cross-validation with spiked plasma/serum matrices ensures accuracy (99–101%) and minimizes matrix effects .

What evidence supports the repurposing of apremilast (and its metabolites) for non-dermatologic indications, such as alcohol-use disorder?

Advanced Research Focus
Preclinical data show apremilast reduces alcohol intake in mice by modulating cAMP in the nucleus accumbens, with translational evidence from a Phase II trial (11-day study) demonstrating reduced daily alcohol consumption . For NDA, researchers must assess brain penetration via blood-brain barrier (BBB) permeability assays and compare central vs. peripheral PDE4 inhibition. Dose-response studies in animal models should include metabolite profiling to isolate NDA-specific effects .

How should researchers address contradictions in real-world efficacy vs. clinical trial data for apremilast in psoriasis?

Advanced Research Focus
Real-world studies (e.g., OTELO) report high patient satisfaction (e.g., 50% improvement in EASI scores), while observational data note low persistence rates (e.g., 34.7% discontinuation due to lack of efficacy) . To reconcile these, employ longitudinal mixed-effect models adjusting for confounding variables (e.g., prior therapy, comorbidities). Stratified analyses by disease severity (sPGA scores) and special-area involvement (scalp/nails) can identify subgroups with differential responses .

What experimental strategies are effective for elucidating this compound’s impact on cytokine networks in inflammatory diseases?

Advanced Research Focus
Multi-cytokine profiling of lesional skin biopsies (e.g., IL-23, IL-17A, TNF-α) at baseline and post-treatment (14/26 weeks) is critical . Combine this with transcriptomic analysis (RNA-seq) of peripheral blood mononuclear cells (PBMCs) to map cAMP-mediated pathways. Organoid models (e.g., salivary gland organoids from Sjögren’s patients) can validate secretagogue effects and cytokine modulation in 3D microenvironments .

How can researchers design combination therapy studies involving apremilast to enhance efficacy in refractory psoriasis?

Advanced Research Focus
Retrospective data suggest apremilast synergizes with biologics (e.g., anti-IL-17 agents) or phototherapy. For prospective trials, use factorial designs to test additive vs. synergistic effects. Primary endpoints should include composite measures (e.g., PASI75 + DLQI improvement), with PK sampling to monitor metabolite accumulation during co-administration .

What methodological considerations are essential for evaluating this compound in preclinical models of autoimmune disease?

Advanced Research Focus
In murine arthritis models, compare apremilast and NDA using dose-escalation studies (e.g., 10–30 mg/kg) with endpoints like synovial TNF-α reduction. Employ stable isotope-labeled tracers to quantify metabolite formation in vivo. For translational relevance, integrate humanized mouse models (e.g., PBMC-engrafted NSG mice) to assess immune cell-specific responses .

How do subgroup analyses inform apremilast dosing strategies in heterogeneous patient populations?

Advanced Research Focus
Post hoc analyses stratified by baseline sPGA scores (mild vs. moderate) and special-area involvement (scalp, nails) reveal consistent efficacy (e.g., 32-week EASI improvements). Researchers should use adaptive trial designs with Bayesian response-adaptive randomization to optimize dosing in subpopulations. Pharmacogenomic markers (e.g., PDE4A/B polymorphisms) may further refine personalized dosing .

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N-Deacetyl apremilast
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.